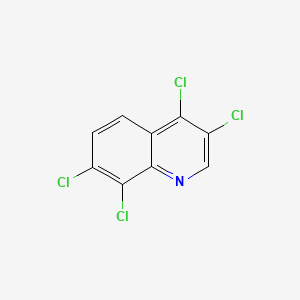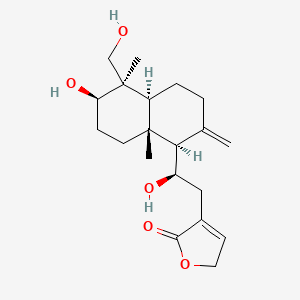
14-Deoxy-11-hydroxyandrographolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Deoxy-11-hydroxyandrographolide is a diterpenoid compound isolated from the plant Andrographis paniculata. This compound is known for its significant biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects . It is structurally related to andrographolide, another major bioactive compound found in the same plant.
作用机制
Target of Action
14-Deoxy-11-hydroxyandrographolide, a compound isolated from Andrographis paniculata , shows potent cell differentiation-inducing activity towards mouse myeloid leukemia (M1) cells . It also inhibits NF-κB activation , which plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, it inhibits the activation of NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This interaction results in the suppression of inflammation and the induction of cell differentiation .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also impacts the redox status of cells, as evidenced by a decrease in the glutathione (GSH) content in treated cells .
Pharmacokinetics
Studies on similar compounds, such as dehydroandrographolide succinate, suggest that these compounds have nonlinear pharmacokinetic characteristics . They are rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . To ensure an effective concentration, multiple small doses are recommended in clinical regimens .
Result of Action
The action of this compound results in significant molecular and cellular effects. It induces GSH-dependent cell death in human promonocytic leukemic cells . It also reduces cell clumping and temporarily increases the expression of procaspase-3 during treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light quality, which affects the secondary metabolism of plants, is an important factor affecting the content of active components of medicinal plants like Andrographis paniculata
生化分析
Biochemical Properties
14-Deoxy-11-hydroxyandrographolide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit NF-κB activation , a key transcription factor involved in inflammatory responses. This compound also exhibits potent cytotoxicity against human promonocytic leukemia (THP-1) cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit proliferation and induce GSH-dependent cell death of human promonocytic leukemic cells . It also exhibits antiproliferative action on both THP-1 and Jurkat cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It inhibits NF-κB activation , which plays a crucial role in regulating immune response to infection. In addition, it decreases the GSH content in the THP-1 cancer cell line, leading to a redox-mediated cell death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the expression of procaspase-3 in THP-1 cells varies during the time course of treatment with this compound. The expression reaches a maximum in treated cells at 32 hours and is markedly reduced at 48 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, male mice were fed a high-fat and high-cholesterol diet without or with 0.05% and 0.1% deAND supplementation. The results showed that deAND treatment for seven weeks reduced plasma alanine aminotransferase activity and lowered hepatic cholesterol accumulation .
Metabolic Pathways
It is known that this compound can modulate glucose metabolism , which could be key to explaining its diverse therapeutic effects.
准备方法
Synthetic Routes and Reaction Conditions
14-Deoxy-11-hydroxyandrographolide can be synthesized through various chemical modifications of andrographolide. One common method involves the acetalization of hydroxyl functions at specific positions on the andrographolide molecule . The synthetic process typically includes steps such as oxidation, reduction, and substitution reactions, often using reagents like pyridinium dichromate and other oxidizing agents .
Industrial Production Methods
Industrial production of this compound involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modifications to obtain the desired compound. The extraction process usually employs solvents like methanol or ethanol, and the subsequent chemical reactions are carried out under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
14-Deoxy-11-hydroxyandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include pyridinium dichromate for oxidation and sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various analogs of this compound, which are often tested for their biological activities .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated for its anticancer, anti-inflammatory, and immunomodulatory properties
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
相似化合物的比较
14-Deoxy-11-hydroxyandrographolide is structurally similar to other diterpenoids isolated from Andrographis paniculata, such as:
- Andrographolide
- 14-Deoxy-11,12-didehydroandrographolide
- Neoandrographolide
- Deoxyandrographolide
Compared to these compounds, this compound exhibits unique biological activities, particularly its potent anticancer and immunomodulatory effects .
属性
IUPAC Name |
4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCOXWUZAOLDT-JLEOBMEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2[C@@H](CC3=CCOC3=O)O)(C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
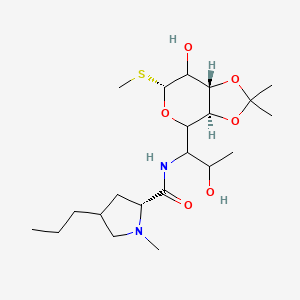
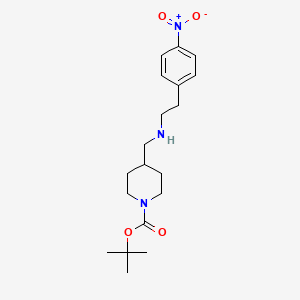
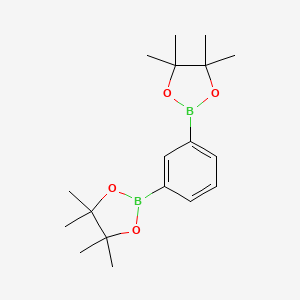
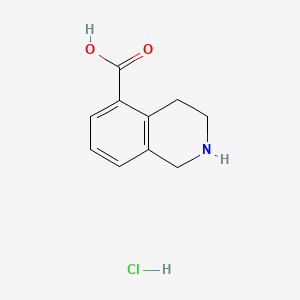
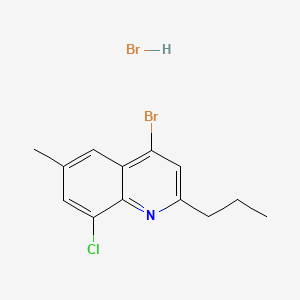
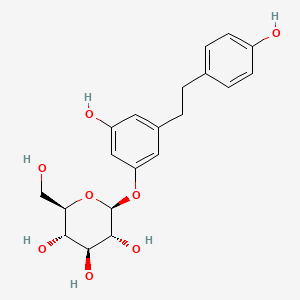
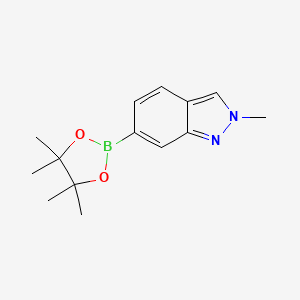


![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
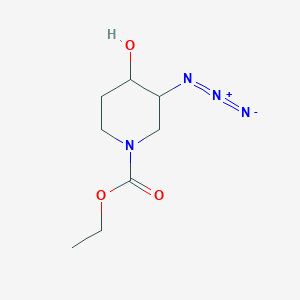
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)
